molecular formula C16H13N3O7 B11556320 2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11556320
M. Wt: 359.29 g/mol
InChI Key: RGWXTYXTEUPRDJ-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in naturally occurring alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions, followed by nitration and alkylation reactions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are frequently used . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in other isoquinoline derivatives .

Properties

Molecular Formula

C16H13N3O7

Molecular Weight

359.29 g/mol

IUPAC Name

2-(3-methoxypropyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H13N3O7/c1-26-4-2-3-17-15(20)12-7-10(18(22)23)5-9-6-11(19(24)25)8-13(14(9)12)16(17)21/h5-8H,2-4H2,1H3

InChI Key

RGWXTYXTEUPRDJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC(=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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